2,4-Difluorostyrene
Overview
Description
2,4-Difluorostyrene is an organic compound with the molecular formula C8H6F2. It is a derivative of styrene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenyllithium with vinyl bromide. This reaction typically requires low temperatures to ensure the stability of the intermediate compounds . Another method involves the dehydrohalogenation of 2,4-difluorobenzyl chloride using a strong base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorinated benzaldehydes or benzoic acids under specific conditions.
Reduction: Reduction reactions can convert it into difluorinated ethylbenzene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Oxidation: Difluorinated benzaldehydes and benzoic acids.
Reduction: Difluorinated ethylbenzene derivatives.
Substitution: Various substituted styrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluorostyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-difluorostyrene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, thereby influencing their activity. This interaction can affect pathways involved in enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 2,3-Difluorostyrene
- 3,4-Difluorostyrene
- 4,5-Difluorostyrene
Comparison: 2,4-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and interaction with other molecules. Compared to its isomers, this compound often exhibits different reactivity patterns and physical properties, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
1-ethenyl-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHZMFAUFITLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603836 | |
Record name | 1-Ethenyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-53-1 | |
Record name | 1-Ethenyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main subject of the research paper?
A1: The research paper focuses on the synthesis and characterization of 2,4-difluorostyrene, a fluorinated styrene derivative [].
Q2: Where can I find more information about this research?
A2: You can access the research paper abstract through the provided Semantic Scholar link: [].
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